molecular formula C25H25N5O3S B4048328 2-{3-allyl-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

2-{3-allyl-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

Cat. No.: B4048328
M. Wt: 475.6 g/mol
InChI Key: DYGYXSOVQRKBPI-UHFFFAOYSA-N
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Description

The compound 2-{3-allyl-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide is a structurally complex molecule featuring a thiazolidinone core, an imino-linked pyrazole ring, an allyl substituent, and an N-phenylacetamide group. Thiazolidinones are heterocyclic scaffolds known for diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties .

Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX playing a critical role in refinement and analysis .

Properties

IUPAC Name

2-[2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3S/c1-4-15-29-23(32)20(16-21(31)26-18-11-7-5-8-12-18)34-25(29)27-22-17(2)28(3)30(24(22)33)19-13-9-6-10-14-19/h4-14,20H,1,15-16H2,2-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGYXSOVQRKBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=O)C(S3)CC(=O)NC4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s distinctiveness lies in its thiazolidinone-imino-pyrazole framework, which differentiates it from simpler acetamide derivatives. Key comparisons include:

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Thiazolidinone + pyrazole Allyl, phenylacetamide Imino, carbonyl, amide
N-(1,5-Dimethyl-3-oxo-2-phenyl...acetamide () Pyrazole Phenylacetamide Amide, carbonyl
N-(...methylsulfanylphenyl...) () Pyrazole Methylsulfanylphenyl Amide, sulfanyl
N-(((2,3-Dimethyl-5-oxo-1-phenyl...) () Pyrazole Thiourea, phenylacetamide Thiourea, amide
  • Thiazolidinone vs. Thiourea (): The thiazolidinone’s rigid five-membered ring may enhance metabolic stability compared to the more flexible thiourea linkage .
  • Allyl vs. Methylsulfanyl (): The allyl group’s π-electrons could improve interactions with hydrophobic protein pockets, whereas the methylsulfanyl group’s sulfur atom might enhance hydrogen bonding .

Crystallographic and Physicochemical Properties

Compound Crystallographic Data Hydrogen Bonding Dihedral Angles
Target Compound Not reported Likely N–H···O/C=O interactions
Compound R factor = 0.042, wR = 0.116 ; R22(10) motifs N–H···O and C–H···O bonds 38.2°–87.5° (phenyl ring twists)
Compound Mean (C–C) = 0.002 Å Not detailed

The target compound’s thiazolidinone ring may adopt planar or half-chair conformations, influencing crystal packing and solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-allyl-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-{3-allyl-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

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